molecular formula C13H18N4O B2824135 3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide CAS No. 1786065-39-1

3-amino-N'-[(2E)-azepan-2-ylidene]benzohydrazide

Cat. No.: B2824135
CAS No.: 1786065-39-1
M. Wt: 246.314
InChI Key: TWJHOTZWLKHUCP-UHFFFAOYSA-N
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Description

3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide is a chemical compound with the molecular formula C13H18N4O. This compound is known for its potential applications in various fields, including medicinal chemistry and materials science. It features a benzohydrazide core with an azepane ring and an amino group, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide typically involves the condensation of a benzohydrazide derivative with an azepane aldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol and methanol.

Industrial Production Methods

Industrial production of 3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The amino and azepane groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzohydrazide derivatives.

Scientific Research Applications

3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-amino-N’-[(2E)-pyrrolidin-2-ylidene]benzohydrazide: Similar structure with a pyrrolidine ring instead of an azepane ring.

    3-amino-N’-[(2E)-piperidin-2-ylidene]benzohydrazide: Contains a piperidine ring in place of the azepane ring.

Uniqueness

3-amino-N’-[(2E)-azepan-2-ylidene]benzohydrazide is unique due to its azepane ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

3-amino-N'-(3,4,5,6-tetrahydro-2H-azepin-7-yl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O/c14-11-6-4-5-10(9-11)13(18)17-16-12-7-2-1-3-8-15-12/h4-6,9H,1-3,7-8,14H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJHOTZWLKHUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NCC1)NNC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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